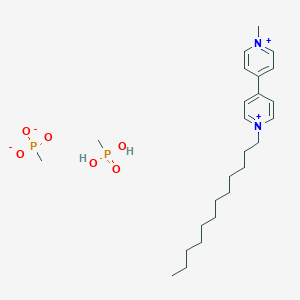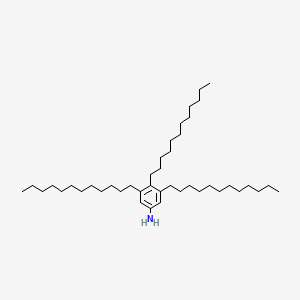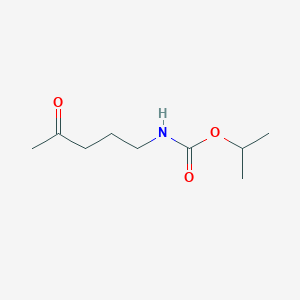
Propan-2-yl (4-oxopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (4-oxopentyl)carbamate is a chemical compound with a molecular structure that includes a carbamate group. Carbamates are a class of organic compounds derived from carbamic acid. They are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (4-oxopentyl)carbamate can be achieved through several methods. One common approach involves the reaction of isocyanates with alcohols or amines. For example, the reaction of an isocyanate with propan-2-ol (isopropanol) in the presence of a base such as triethylamine can yield the desired carbamate . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of carbamates often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (4-oxopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The carbamate group can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbamate group can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates.
Applications De Recherche Scientifique
Propan-2-yl (4-oxopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Carbamates are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Some carbamates are explored for their therapeutic potential, such as in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of propan-2-yl (4-oxopentyl)carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit the activity of enzymes such as acetylcholinesterase by forming a covalent bond with the enzyme’s active site. This inhibition disrupts the normal function of the enzyme, leading to various biological effects . The pathways involved in these interactions often include the formation of intermediate compounds and the subsequent modification of the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to propan-2-yl (4-oxopentyl)carbamate include other carbamates such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share a common carbamate functional group but differ in their alkyl or aryl substituents.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
648928-81-8 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
propan-2-yl N-(4-oxopentyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-6-4-5-8(3)11/h7H,4-6H2,1-3H3,(H,10,12) |
Clé InChI |
GDFJYICKIGZYTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


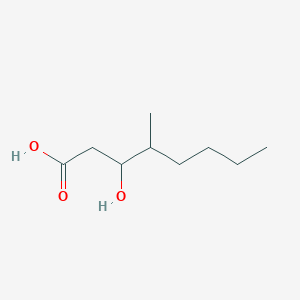
![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
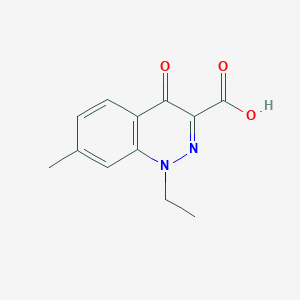
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
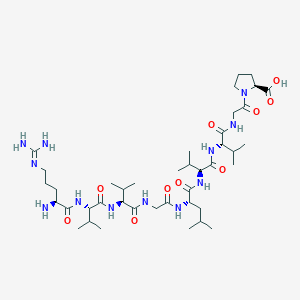
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)


![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
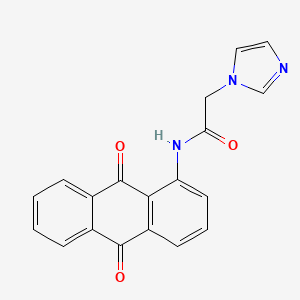
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
